molecular formula C10H15ClN2 B12110178 1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-dimethyl- CAS No. 90972-70-6

1,2-Ethanediamine, N'-(2-chlorophenyl)-N,N-dimethyl-

Cat. No.: B12110178
CAS No.: 90972-70-6
M. Wt: 198.69 g/mol
InChI Key: TXHCOGYEAWRIAF-UHFFFAOYSA-N
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Description

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- is an organic compound with the molecular formula C10H15ClN2. This compound is characterized by the presence of an ethanediamine backbone substituted with a 2-chlorophenyl group and two methyl groups on the nitrogen atoms. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- typically involves the reaction of 1,2-ethanediamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification methods such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Hydroxyl or alkoxy-substituted ethanediamines.

Scientific Research Applications

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.

Mechanism of Action

The mechanism of action of 1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl-: C10H15ClN2

    1,2-Ethanediamine, N’-(2-bromophenyl)-N,N-dimethyl-: Similar structure with a bromine atom instead of chlorine.

    1,2-Ethanediamine, N’-(2-fluorophenyl)-N,N-dimethyl-: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

1,2-Ethanediamine, N’-(2-chlorophenyl)-N,N-dimethyl- is unique due to the presence of the 2-chlorophenyl group, which imparts specific electronic and steric properties to the molecule. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs with different halogen substitutions.

Properties

CAS No.

90972-70-6

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

N-(2-chlorophenyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C10H15ClN2/c1-13(2)8-7-12-10-6-4-3-5-9(10)11/h3-6,12H,7-8H2,1-2H3

InChI Key

TXHCOGYEAWRIAF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC=CC=C1Cl

Origin of Product

United States

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